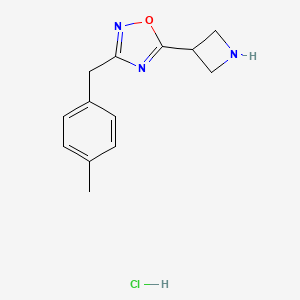

5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole hydrochloride

Description

Historical Context of 1,2,4-Oxadiazole Heterocyclic Compounds

The 1,2,4-oxadiazole scaffold, first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides, represents a cornerstone of heterocyclic chemistry. Initially termed "azoximes" or "furo[ab1]diazoles," these compounds gained prominence in the 1940s with the discovery of their biological activities. The 1960s marked a milestone with Oxolamine, the first 1,2,4-oxadiazole-containing drug approved as a cough suppressant.

Synthetic methodologies have evolved significantly, with modern protocols employing catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine to enhance yields and reduce reaction times. The bioisosteric equivalence of 1,2,4-oxadiazoles to esters and amides has driven their adoption in drug design, particularly to mitigate hydrolysis susceptibility. For example, 1,2,4-oxadiazole derivatives like ND-421 exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting penicillin-binding protein PBP2a.

Significance of Azetidine-Containing Heterocycles in Chemical Research

Azetidines, four-membered saturated nitrogen heterocycles, possess a ring strain of ~25.4 kcal/mol, balancing reactivity and stability. This strain enables unique reactivity patterns, such as σ-bond cleavage under mild conditions, making them versatile intermediates in organic synthesis. Azetidine-containing drugs like Azelnidipine (antihypertensive) and Cobimetinib (anticancer) highlight their pharmacological relevance.

The incorporation of azetidine into hybrid scaffolds enhances metabolic stability and target selectivity. For instance, azetidine-3-carboxylic acid derivatives demonstrate potent inhibition of acetylcholinesterase, a target in Alzheimer’s disease therapy. Hybrid systems combining azetidine with aromatic heterocycles, such as 1,2,4-oxadiazoles, leverage both conformational rigidity and bioisosteric properties to optimize drug-likeness.

Discovery and Development of 5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole Hydrochloride

The synthesis of this compound (C₁₃H₁₆ClN₃O, MW: 265.74) exemplifies advancements in hybrid heterocycle design. Key steps include:

- Heterocyclization : Reaction of 3-azetidinecarboxamidoxime with 4-methylbenzyl-activated carboxylic acid derivatives (e.g., acyl chlorides or anhydrides).

- Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing solubility.

Recent innovations in ruthenium-catalyzed oxidative alkynylation have streamlined access to α,β-acetylenic ketones, critical intermediates for constructing such hybrids. The compound’s 4-methylbenzyl group augments lipophilicity, potentially improving membrane permeability and target engagement.

Structural Importance in Heterocyclic Chemistry

The hybrid architecture of this compound merges two pharmacophoric motifs:

- 1,2,4-Oxadiazole Ring : Provides aromaticity for π-π stacking and hydrogen-bond acceptor sites (N,O atoms).

- Azetidine Ring : Introduces conformational rigidity and sp³-hybridized nitrogen for target-specific interactions.

Table 1: Key Structural Features and Functional Roles

This structural synergy positions the compound as a versatile scaffold for antimicrobial and central nervous system (CNS) drug candidates, leveraging dual mechanisms of action.

Properties

IUPAC Name |

5-(azetidin-3-yl)-3-[(4-methylphenyl)methyl]-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c1-9-2-4-10(5-3-9)6-12-15-13(17-16-12)11-7-14-8-11;/h2-5,11,14H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGWSIOLMCPUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NOC(=N2)C3CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting with the preparation of the azetidine ring. One common synthetic route includes the reaction of 3-azetidinol with 4-methylbenzyl chloride under controlled conditions to form the intermediate azetidine derivative. This intermediate is then subjected to further reactions to introduce the oxadiazole group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential as a therapeutic agent. Its structure, which includes an azetidine ring and an oxadiazole moiety, suggests that it may interact with biological targets effectively.

Anticancer Activity

Research indicates that 5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole hydrochloride exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and modulating signaling pathways related to cell cycle regulation .

Case Study: Anticancer Effects

A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of oxadiazole derivatives, including this compound. The findings suggested that modifications to the benzyl group enhanced its anticancer efficacy .

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may be effective against certain bacterial strains.

Case Study: Antimicrobial Properties

In a comparative study on various oxadiazole derivatives, this compound showed promising results against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Potential in Neurological Disorders

Emerging research suggests that compounds containing the oxadiazole ring may have neuroprotective effects. This property could be beneficial in treating neurodegenerative diseases.

Summary Table of Applications

| Application Area | Potential Benefits | Mechanism of Action |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | Induction of apoptosis via caspase activation |

| Antimicrobial Activity | Effective against certain bacteria | Inhibition of cell wall synthesis |

| Neurological Disorders | Neuroprotective effects | Modulation of neurotransmitters and oxidative stress reduction |

Mechanism of Action

The mechanism by which 5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogous 1,2,4-oxadiazole derivatives:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects: Aromatic vs. Aliphatic Groups: Compounds with aromatic substituents (e.g., benzyl, 4-methylbenzyl) exhibit higher molecular weights and lipophilicity compared to aliphatic derivatives (e.g., 2-methoxyethyl). Positional Isomerism: The para-methyl group in the target compound may confer better steric alignment with biological targets compared to meta-substituted analogs (), as para-substitution often optimizes spatial interactions in receptor binding .

Electron-Withdrawing vs. Electron-Donating Groups :

- The trifluoromethyl group () is electron-withdrawing, increasing metabolic stability and resistance to oxidative degradation. In contrast, the methyl group in the target compound is electron-donating, which may enhance reactivity in certain synthetic pathways .

The azetidine ring (a strained four-membered amine) may enhance binding to targets like kinases or GPCRs due to its conformational rigidity and basicity, a feature exploited in drug design (e.g., β-lactam antibiotics) .

Synthetic Accessibility :

- The target compound’s synthesis likely follows established routes for 1,2,4-oxadiazoles, such as cyclocondensation of amidoximes with carboxylic acid derivatives (). Substituting 4-methylbenzyl chloride in place of benzyl chloride would introduce the para-methyl group .

Challenges and Opportunities :

- Metabolic Stability : The para-methyl group may slow hepatic metabolism compared to unsubstituted benzyl analogs, but in vivo studies are needed to confirm this.

- Toxicity : Azetidine rings can exhibit off-target effects; derivatives like the trifluoromethyl analog () may offer safer profiles due to reduced reactivity.

Biological Activity

5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C11H14N4O•HCl

- Molecular Weight : 238.72 g/mol

Biological Activity Overview

The compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. Compounds containing the 1,2,4-oxadiazole ring have been reported to exhibit:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Anticancer Properties : Inducing apoptosis in cancer cell lines.

- Anti-inflammatory Effects : Reducing inflammation in various models.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles possess significant antimicrobial properties. For instance:

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| 5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole | Antibacterial | Staphylococcus aureus | < 10 |

| 5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole | Antifungal | Candida albicans | < 20 |

Studies have shown that the compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to inhibit cell wall synthesis and disrupt membrane integrity.

Anticancer Activity

The anticancer potential of 5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole has been explored in several studies:

-

Mechanism of Action :

- Induces apoptosis through intrinsic and extrinsic pathways.

- Inhibits key enzymes involved in cancer cell proliferation.

-

Case Study :

- In vitro studies demonstrated that the compound reduced viability in various cancer cell lines including HeLa and MCF7 with IC50 values ranging from 10 to 30 µM.

Research Findings

Recent studies have focused on the synthesis and evaluation of new derivatives of oxadiazoles. A notable study by Dhumal et al. (2016) synthesized a series of oxadiazole derivatives and evaluated their activity against Mycobacterium bovis. The most active compounds showed significant inhibition at low concentrations, suggesting potential for treating tuberculosis .

Additionally, molecular docking studies have indicated that these compounds bind effectively to the active sites of target enzymes involved in fatty acid biosynthesis, which is crucial for bacterial survival .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-azetidin-3-yl-1,2,4-oxadiazole derivatives?

Methodological Answer: Synthesis of 1,2,4-oxadiazole derivatives often involves cyclization reactions between amidoximes and activated carbonyl groups. For example, refluxing with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) can yield target compounds . Characterization via NMR and mass spectrometry is critical to confirm regioselectivity, as substituent positioning on the oxadiazole ring can vary depending on reaction conditions (e.g., solvent polarity, temperature) .

Q. How should researchers address contradictions in reaction outcomes when synthesizing structurally similar oxadiazole derivatives?

Methodological Answer: Divergent reaction pathways (e.g., unexpected pyrazole or indole byproducts) may arise due to competing nucleophilic attack sites or solvent effects. For instance, phenylhydrazine hydrochloride reactions can yield mixed products, necessitating detailed mechanistic studies (e.g., isotopic labeling, kinetic analysis) to resolve ambiguities . Parallel control experiments with substituted phenylhydrazines (e.g., 4-methyl vs. 4-methoxy) can isolate electronic or steric influences .

Q. What spectroscopic techniques are most reliable for characterizing the hydrochloride salt form of heterocyclic compounds?

Methodological Answer: X-ray crystallography is the gold standard for confirming salt formation (e.g., chloride counterion interactions). For solution-phase analysis, combine H/C NMR with IR spectroscopy to identify protonation sites (e.g., shifts in N–H stretching frequencies) . Elemental analysis or ion chromatography can validate stoichiometry .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 5-azetidin-3-yl-oxadiazole derivatives in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can model transition states and charge distribution to predict regioselectivity. For example, electron-withdrawing groups on the oxadiazole ring may direct nucleophilic attack to specific positions. Validate predictions with kinetic studies (e.g., Hammett plots) and substituent variation experiments .

Q. What strategies reconcile discrepancies between in vitro bioactivity data and theoretical binding affinity predictions for this compound?

Methodological Answer: Use molecular docking simulations with crystal structures of target proteins (e.g., enzymes or receptors) to refine binding hypotheses. If experimental IC values conflict with computational data, assess solvation effects, protonation states, or allosteric binding modes. Pair with mutagenesis studies to validate key residue interactions .

Q. How do steric and electronic effects of the 4-methylbenzyl group influence the stability of the oxadiazole ring under physiological conditions?

Methodological Answer: Conduct accelerated stability studies (e.g., pH 1–9 buffers, 37°C) with HPLC monitoring to track degradation products. Compare with analogs lacking the methyl group to isolate steric contributions. Electrochemical analysis (e.g., cyclic voltammetry) can reveal electronic effects on ring oxidation .

Methodological Frameworks

Q. How should researchers integrate heterocyclic chemistry theory into experimental design for novel oxadiazole derivatives?

Methodological Answer: Base synthesis routes on established mechanisms (e.g., Huisgen cycloadditions or amidoxime cyclization) but adapt using Hammett substituent constants to predict electronic effects. Align with frameworks like the CRDC’s "Process Control in Chemical Engineering" to standardize reaction optimization .

Q. What protocols ensure reproducibility in biological assays involving hydrochloride salts of heterocycles?

Methodological Answer: Pre-equilibrate compounds in assay buffers to account for salt dissociation. Use counterion-matched controls (e.g., NaCl) to isolate pharmacological effects. Validate purity via orthogonal methods (e.g., LC-MS and F NMR for fluorinated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.